3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid is a compound classified as an organic molecule belonging to the amphetamines and derivatives category. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group attached to an amino acid backbone. It is recognized for its potential applications in medicinal chemistry and drug development.
This compound falls under several classifications:
It is also related to various other classes, including benzyloxycarbonyls, carboxylic acids, and secondary alcohols .
The synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods. One notable approach involves the reaction of 3-amino-2-hydroxy-4-phenylbutanoic acid with benzyl S-4,6-dimethylpyrimidin-2-ylthiocarbonate in the presence of triethylamine. This reaction typically occurs in a mixed solvent system of water and dioxane under stirring conditions.
The molecular structure of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid features several key components:
The IUPAC name for this compound is (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid, reflecting its stereochemistry and functional groups.
Key structural data includes:
3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions typical of amino acids and derivatives. These include:
Each reaction pathway can be influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid primarily relates to its interaction with biological targets such as enzymes or receptors involved in metabolic processes. Its structural similarity to natural amino acids suggests that it may act as an inhibitor or modulator in various biochemical pathways.
The compound may function by mimicking natural substrates or inhibitors within metabolic pathways, potentially affecting neurotransmitter levels or enzyme activities critical for physiological functions .
Relevant data such as boiling point and specific heat capacity are less commonly reported but are essential for practical applications in synthesis and formulation .
3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid has potential applications in various scientific fields:
Enzymatic asymmetric reduction represents a cornerstone for synthesizing stereoisomerically pure forms of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (C18H19NO5). This compound's syn-configuration is critical for its function as a protease inhibitor precursor. Key studies demonstrate that recombinant d-lactate dehydrogenases (d-nLDHs) catalyze the stereoselective reduction of the prochiral keto group in intermediates like 2-oxo-4-phenylbutyric acid (OPBA). For instance, mutant d-nLDHY52L/F299Y exhibits a 12-fold increase in catalytic efficiency (kcat/Km) toward OPBA compared to wild-type enzymes, enabling near-quantitative yields (>98%) and enantiomeric excess (ee) >99% for the (R)-hydroxy derivative [4] [5]. Biphasic reaction systems further enhance this approach; using Rhodotorula mucilaginosa CCZU-G5 in an aqueous/isooctane system (1:1 ratio) achieves 98.3% yield of ethyl (R)-2-hydroxy-4-phenylbutyrate—a direct ester precursor—at 100 mM substrate concentration, mitigating cytotoxicity while maximizing spatial control [7].
Efficient cofactor regeneration is vital for scalable biocatalysis. The engineered Escherichia coli DF strain co-expresses Lactobacillus bulgaricus d-nLDHY52L/F299Y and Candida boidinii formate dehydrogenase (FDH). This system utilizes sodium formate as a sacrificial substrate for NADH recycling, minimizing byproduct accumulation (CO2 and H2O) and simplifying downstream purification. Under optimized conditions (pH 7.5, 35°C, 0.075 g DCW/mL cells), 73.4 mM OPBA is converted to 71.8 mM (R)-2-hydroxy-4-phenylbutyric acid in 90 minutes, achieving a productivity of 47.9 mM·h−1 [4] [5]. Comparatively, glucose dehydrogenase (GDH)-mediated cofactor regeneration generates gluconic acid, which complicates isolation and reduces yield purity [7]. The FDH-coupled system thus offers operational advantages for synthesizing 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid precursors.
Directed evolution and rational mutagenesis have resolved limitations in natural enzymes’ ability to process bulky substrates like OPBA. Wild-type d-nLDHs show low activity toward OPBA due to steric constraints in the catalytic pocket. Structural analyses reveal that substitutions at residues Y52 and F299 enlarge the substrate-binding cleft while maintaining NAD+ orientation. The double mutant Y52L/F299Y exhibits a 215% increase in specific activity (8.7 U·mg−1 vs. 2.7 U·mg−1 in wild-type) and a Km reduction from 15.2 mM to 4.8 mM [4]. Similar engineering of Lactobacillus plantarum d-nLDH enhances (R)-HPBA productivity to 38.6 g·L−1·d−1 [5]. These modifications underscore the synergy between computational design (e.g., molecular docking) and site-saturation mutagenesis in optimizing steric and electronic complementarity for N-protected β-hydroxy-α-amino acids.
Table 1: Enzyme Engineering Strategies for Improved Catalysis
| Enzyme | Mutations | Km (mM) | kcat (s−1) | Specific Activity (U·mg−1) |
|---|---|---|---|---|
| Wild-type d-nLDH | None | 15.2 ± 1.3 | 0.8 ± 0.1 | 2.7 ± 0.2 |
| d-nLDHF299Y | F299Y | 7.6 ± 0.9 | 2.1 ± 0.2 | 5.9 ± 0.4 |
| d-nLDHY52L/F299Y | Y52L/F299Y | 4.8 ± 0.5 | 4.3 ± 0.3 | 8.7 ± 0.6 |
3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid serves as a C-terminal building block in solid-phase peptide synthesis (SPPS) for angiotensin-converting enzyme (ACE) inhibitors. The benzyloxycarbonyl (Cbz) group acts as an orthogonal protecting moiety for the α-amino functionality, stable under acidic conditions (e.g., TFA deprotection) but removable via hydrogenolysis. In patented routes, the carboxylic acid is activated using carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) for amide coupling to resin-bound peptides [3] [9]. The β-hydroxy group may participate in hydrogen bonding to stabilize transition-state analogs in protease inhibitors like cilazapril. SPPS protocols typically employ:
Table 2: SPPS Parameters for Cbz-Protected β-Hydroxy-α-Amino Acid Incorporation
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Resin loading | DIC/DMAP, DCM | 0°C, 2 h | >95 |
| Fmoc deprotection | 20% piperidine/DMF | RT, 2 × 10 min | Quantitative |
| Coupling | Cbz-amino acid, HBTU, HOAt, DIPEA | RT, 2 h | 92–97 |
| Final cleavage | TFA:thioanisole:EDT (94:5:1) | RT, 3 h | 88 |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: